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Compound of Interest

Compound Name:
14-Benzoylmesaconine-8-

palmitate

Cat. No.: B12422992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies and data

interpretation required for the structural elucidation of the novel diterpenoid alkaloid, 14-
Benzoylmesaconine-8-palmitate. This document details the predicted molecular structure

and the requisite experimental protocols, including mass spectrometry and nuclear magnetic

resonance spectroscopy, to confirm its constitution. The information is presented to guide

researchers in the isolation, characterization, and subsequent development of this compound.

Predicted Chemical Structure
14-Benzoylmesaconine-8-palmitate is a derivative of benzoylmesaconine, a C19-diterpenoid

alkaloid isolated from plants of the Aconitum genus.[1] The proposed structure involves the

esterification of the hydroxyl group at the C-8 position of the benzoylmesaconine core with

palmitic acid, a 16-carbon saturated fatty acid.[2] The benzoyl group is located at the C-14

position.

Molecular Formula: C₄₇H₆₇NO₁₁

Molecular Weight: 826.0 g/mol
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Proposed Experimental Workflow for Structure
Elucidaion
The following workflow outlines the key steps for the isolation and structural confirmation of 14-
Benzoylmesaconine-8-palmitate.
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Figure 1: Experimental workflow for the structure elucidation.

Mass Spectrometry Analysis
High-resolution mass spectrometry is crucial for determining the elemental composition and

identifying key structural fragments.

Experimental Protocol:

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap,

equipped with an electrospray ionization (ESI) source.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol

or acetonitrile) at a concentration of approximately 1 µg/mL.
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Ionization Mode: Positive ion mode is typically used for alkaloids due to the presence of a

basic nitrogen atom.

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1500.

Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion to obtain

fragmentation data.

Predicted Mass Spectrometry Data:

Parameter Predicted Value

Molecular Formula C₄₇H₆₇NO₁₁

Exact Mass 825.4718

[M+H]⁺ (Monoisotopic) 826.4796

Key MS/MS Fragments (m/z)

588.2911 ([M+H - Palmitic acid]⁺), 239.2373

([Palmitic acid - H₂O+H]⁺), 105.0335

([Benzoyl]⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity and

stereochemistry of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are

required for a complete structural assignment.

Experimental Protocol:

Instrumentation: A 500 MHz or higher field NMR spectrometer.

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a

deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄.

Experiments:

¹H NMR: Provides information on the number, environment, and coupling of protons.

¹³C NMR: Shows all unique carbon atoms in the molecule.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is key for connecting different structural

fragments.

Predicted ¹H and ¹³C NMR Data:

The presence of the palmitoyl group at C-8 is expected to cause a significant downfield shift of

the H-8 proton signal compared to the parent compound, benzoylmesaconine.

Table 1: Predicted Key ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Proton Assignment Predicted δ (ppm) Multiplicity
Key HMBC
Correlations

H-8 ~4.9 - 5.1 m
C-7, C-9, C-15, C-1'

(Palmitoyl)

H-14 ~4.8 - 5.0 d
C-1, C-8, C-13, C=O

(Benzoyl)

Aromatic (Benzoyl) 7.4 - 8.1 m C-14, C=O (Benzoyl)

-OCH₃ 3.2 - 3.4 s Respective carbons

Terminal CH₃ (Palm) ~0.88 t C-15' (Palmitoyl)

Table 2: Predicted Key ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
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Carbon Assignment Predicted δ (ppm)

C-8 ~75 - 78

C-14 ~78 - 80

C=O (Palmitoyl) ~173

C=O (Benzoyl) ~166

Aromatic (Benzoyl) 128 - 134

Aliphatic (Palmitoyl) 14 - 35

Logical Structure Determination Pathway
The following diagram illustrates the logical flow of information from spectroscopic data to the

final confirmed structure.
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Figure 2: Logical flow for structure confirmation.
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Conclusion
The structural elucidation of 14-Benzoylmesaconine-8-palmitate requires a systematic

application of modern spectroscopic techniques. The protocols and predicted data outlined in

this guide provide a robust framework for researchers to confirm the structure of this novel

compound. Accurate structural determination is a critical first step for further investigation into

its biological activity and potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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